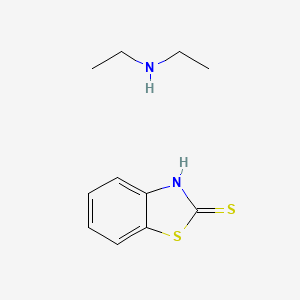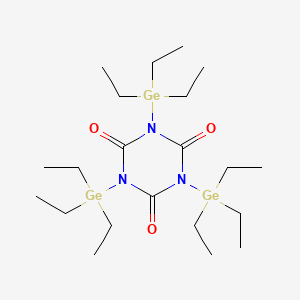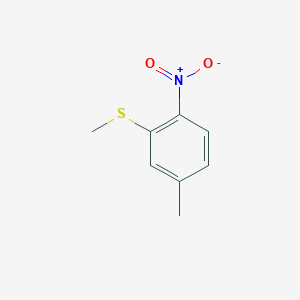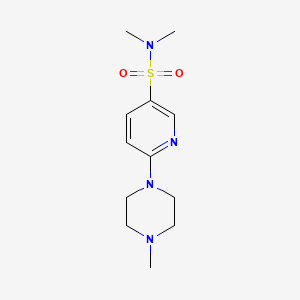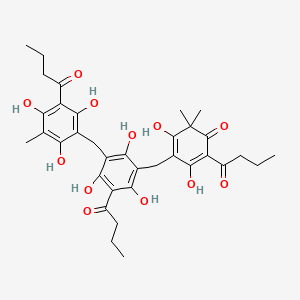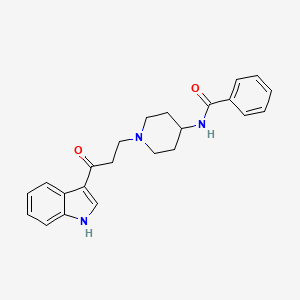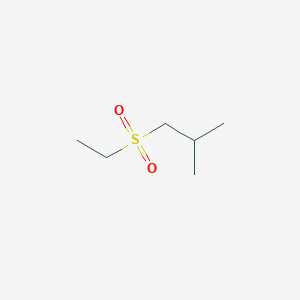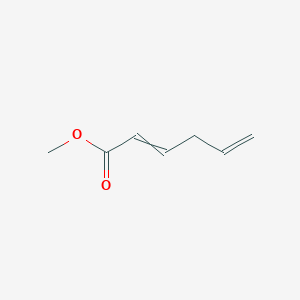
2,5-Hexadienoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Hexadienoic acid, methyl ester typically involves the esterification of sorbic acid with methanol in the presence of an acid catalyst. This reaction can be represented as follows:
C6H8O2+CH3OH→C7H10O2+H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound often involves continuous esterification processes where sorbic acid and methanol are fed into a reactor containing an acid catalyst. The product is then purified through distillation to obtain the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Hexadienoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form sorbic acid and methanol under acidic or basic conditions.
Hydrogenation: The compound can be hydrogenated to form hexanoic acid methyl ester using palladium as a catalyst.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: Sorbic acid and methanol.
Hydrogenation: Hexanoic acid methyl ester.
Oxidation: Various oxidation products depending on the specific conditions.
Applications De Recherche Scientifique
2,5-Hexadienoic acid, methyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Hexadienoic acid, methyl ester involves its interaction with various molecular targets and pathways:
Hydrolysis Mechanism: The ester undergoes hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of sorbic acid and methanol.
Hydrogenation Mechanism: The compound is hydrogenated in the presence of a palladium catalyst, resulting in the addition of hydrogen atoms to the double bonds, forming hexanoic acid methyl ester.
Oxidation Mechanism: The ester undergoes oxidation reactions, where the double bonds are oxidized to form various oxidation products.
Comparaison Avec Des Composés Similaires
2,5-Hexadienoic acid, methyl ester can be compared with other similar compounds such as:
Methyl 2,4-hexadienoate:
Methyl butanoate: Another ester with a similar structure but different properties and applications.
Ethyl acetate: A commonly used ester with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties such as its antimicrobial activity and its use as a preservative .
Propriétés
Numéro CAS |
37616-27-6 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
methyl hexa-2,5-dienoate |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3,5-6H,1,4H2,2H3 |
Clé InChI |
ODLGSRPFJDMGNW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


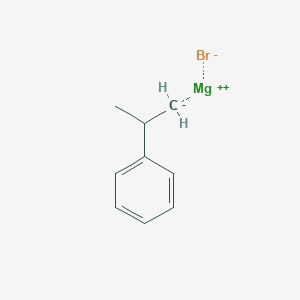


![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
